![molecular formula C12H15N3 B13610564 3-(4-Piperidinyl)imidazo[1,2-a]pyridine](/img/structure/B13610564.png)
3-(4-Piperidinyl)imidazo[1,2-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{imidazo[1,2-a]pyridin-3-yl}piperidine is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and piperidine. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{imidazo[1,2-a]pyridin-3-yl}piperidine typically involves the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Other methods include the use of solid support catalysts such as Al2O3 and TiCl4 .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
4-{imidazo[1,2-a]pyridin-3-yl}piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides, while reduction can yield various reduced derivatives of the compound .
科学的研究の応用
4-{imidazo[1,2-a]pyridin-3-yl}piperidine has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 4-{imidazo[1,2-a]pyridin-3-yl}piperidine involves its interaction with specific molecular targets and pathways. For example, it can act at the G1-S transition to promote the E2F transcriptional program and the initiation of DNA synthesis . It also modulates G2 progression by controlling the activation of cyclin B/CDK1, which is crucial for the timing of entry into mitosis/meiosis .
類似化合物との比較
Similar Compounds
Imidazo[1,2-a]pyridine: Shares the imidazo[1,2-a]pyridine core but lacks the piperidine ring.
Piperidine: A simple heterocyclic amine without the imidazo[1,2-a]pyridine moiety.
Imidazo[1,2-a]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
4-{imidazo[1,2-a]pyridin-3-yl}piperidine is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual heterocyclic nature allows for diverse reactivity and potential therapeutic applications that are not observed in its individual components .
特性
分子式 |
C12H15N3 |
|---|---|
分子量 |
201.27 g/mol |
IUPAC名 |
3-piperidin-4-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H15N3/c1-2-8-15-11(9-14-12(15)3-1)10-4-6-13-7-5-10/h1-3,8-10,13H,4-7H2 |
InChIキー |
IONXAOHENZUHBQ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1C2=CN=C3N2C=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


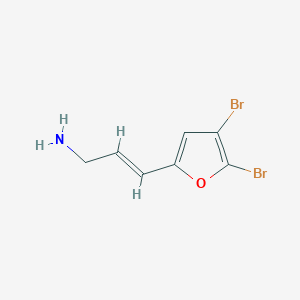
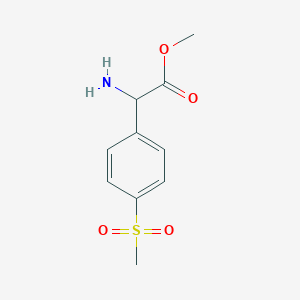

![2-(Bicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B13610502.png)
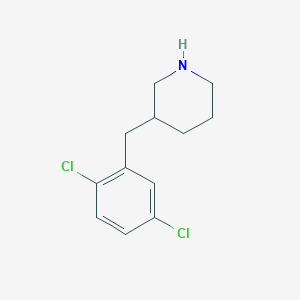
![1-[(3-Fluoro-5-methylphenyl)methyl]piperazine](/img/structure/B13610511.png)


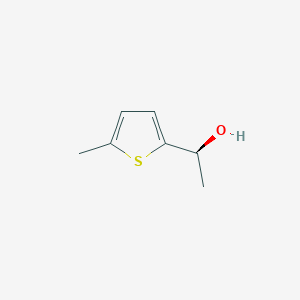
![methyl(6R)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylatedihydrochloride](/img/structure/B13610538.png)

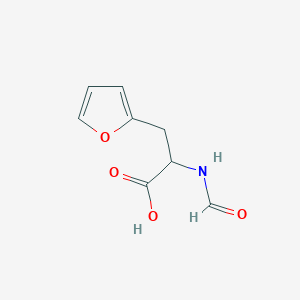

![3-{3-Chloro-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]phenyl}propanoic acid](/img/structure/B13610580.png)
